5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one

Crystallography Solid-state chemistry Conformational analysis

5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one (CAS 87100-99-0) is a heterocyclic pyrano[2,3-c]pyrazol-4-one that has been structurally characterized by single-crystal X-ray diffraction. This scaffold belongs to a class of compounds investigated for adenosine receptor binding, where substituent variations at the 5-position profoundly modulate ligand activity.

Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
CAS No. 87100-99-0
Cat. No. B12806647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one
CAS87100-99-0
Molecular FormulaC14H11ClN2O2
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl
InChIInChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3
InChIKeyCJIHESUAAAFYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Core Identity and Crystallographically Defined Baseline


5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one (CAS 87100-99-0) is a heterocyclic pyrano[2,3-c]pyrazol-4-one that has been structurally characterized by single-crystal X-ray diffraction [1]. This scaffold belongs to a class of compounds investigated for adenosine receptor binding, where substituent variations at the 5-position profoundly modulate ligand activity [2]. The crystal structure reveals an asymmetric unit containing two independent molecules, a feature not observed in the non-halogenated parent compound, providing a crystallographic baseline for solid-state differentiation [1].

Why In-Class Pyrano[2,3-c]pyrazol-4-ones Cannot Substitute for the 5-Chloro-3,6-dimethyl-1-phenyl Derivative


The pyrano[2,3-c]pyrazol-4-one scaffold is exquisitely sensitive to peripheral substitution. Crystallographic evidence shows that introducing a single chlorine atom at the 5-position transforms the conformational landscape from a single near-planar molecule to two conformationally distinct molecules within the asymmetric unit [1]. Such changes directly alter crystal packing, intermolecular interaction networks, and ultimately solid-state properties such as solubility and stability. In adenosine receptor binding assays, 5-substituent identity strongly influences affinity and selectivity, making simple interchange of analogs without verified comparative data risky for procurement in SAR campaigns [2].

Quantitative Evidence Guide: 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one


Asymmetric Unit Conformational Heterogeneity: A Quantitative Divergence from the Non-Halogenated Parent

Single-crystal X-ray diffraction reveals that 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one crystallizes with two independent molecules (A and B) in the asymmetric unit, exhibiting distinct phenyl ring dihedral angles of 8.32(8)° and 28.32(8)° [1]. In contrast, the non-halogenated analog 3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one is essentially planar, with an r.m.s. deviation of 0.038 Å for all non-H atoms [2]. This 8.3° to 28.3° conformational heterogeneity introduced by the 5-chloro substituent fundamentally alters crystal packing architecture.

Crystallography Solid-state chemistry Conformational analysis

Unique C—H···Cl Halogen-Bonding Interactions: A Supramolecular Synthon Absent in the Non-Halogenated Analog

The crystal packing of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is mediated by C—H···Cl interactions that link the B molecules to chains formed by C—H···O interactions among A molecules, with additional π–π stacking between pyrazole and pyran rings [1]. These chlorine-dependent supramolecular motifs are completely absent in the non-halogenated parent, where packing relies exclusively on C—H···O contacts and π–π interactions [2].

Supramolecular chemistry Crystal engineering Halogen bonding

Predicted Physicochemical Profile: Computed Solubility and pKa Differentiate the 5-Chloro Derivative

Computationally predicted properties for 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one indicate a water solubility of 0.03 g/L at 25 °C (almost insoluble) and a predicted pKa of -4.34 ± 0.40 . The non-chlorinated 3,6-dimethyl-1-phenyl analog is reported to have a lower molecular weight (238.24 g/mol vs 274.70 g/mol) and, based on class trends, is expected to exhibit somewhat higher aqueous solubility, though direct head-to-head experimental solubility data remain unavailable at the time of this analysis.

Physicochemical profiling Drug-likeness ADME prediction

Best Application Scenarios for 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one


Crystal Engineering and Polymorph Screening Leveraging Dual-Conformer Asymmetric Units

The presence of two distinct molecular conformations in the asymmetric unit [1] makes this compound an excellent candidate for crystal engineering studies, polymorph screening, and co-crystal design. The conformational flexibility at the phenyl ring can be exploited to explore structure-property relationships in the solid state.

Halogen-Bonding Supramolecular Synthon Investigation

The C—H···Cl interactions observed exclusively in the 5-chloro derivative [1] enable its use as a model system for studying halogen-bonding motifs in heterocyclic scaffolds. This is valuable for researchers designing halogenated analogs with tailored crystal packing.

Adenosine Receptor Structure-Activity Relationship (SAR) Campaigns Requiring 5-Position Halogenated Probes

Pyrano[2,3-c]pyrazol-4-ones are a recognized class of adenosine A1/A2A receptor ligands with high sensitivity to 5-substitution [2]. The 5-chloro variant serves as a key SAR probe to quantify the halogen effect on receptor binding, providing a benchmark for synthetic optimization programs.

Physicochemical Profiling Benchmark for Low-Solubility Heterocyclic Libraries

With a computed aqueous solubility of 0.03 g/L and a predicted pKa of -4.34 , this compound can serve as a well-characterized low-solubility reference standard for calibrating computational solubility models or for testing formulation strategies in early-stage drug discovery.

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